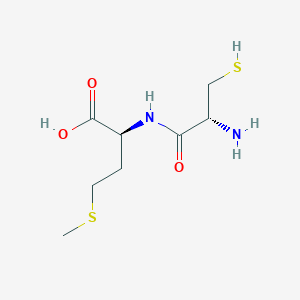

L-Methionine, N-L-cysteinyl-

Description

Structure

3D Structure

Properties

CAS No. |

61013-54-5 |

|---|---|

Molecular Formula |

C8H16N2O3S2 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H16N2O3S2/c1-15-3-2-6(8(12)13)10-7(11)5(9)4-14/h5-6,14H,2-4,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |

InChI Key |

OOULJWDSSVOMHX-WDSKDSINSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Elucidation of Synthetic and Biosynthetic Pathways for N L Cysteinyl L Methionine

Mechanistic Principles of Peptide Bond Formation Relevant to Cys-Met Dipeptide

The formation of the peptide bond between cysteine and methionine can be achieved through both natural and engineered biological systems. These systems rely on complex molecular machinery that ensures the fidelity and efficiency of peptide synthesis.

Ribosomal Peptide Synthesis: Implications for N-Terminal Cleavage and Modification

In ribosomal protein synthesis, the formation of a peptide bond is a fundamental process. Protein synthesis is initiated with a specific amino acid, which is methionine in eukaryotes and a modified version, N-formylmethionine (fMet), in prokaryotes, mitochondria, and chloroplasts. nih.govpnas.org This initiator methionine can be co-translationally cleaved by the enzyme methionine aminopeptidase (B13392206) (MAP). nih.gov

The efficiency of this cleavage is highly dependent on the nature of the adjacent (penultimate) amino acid residue. nih.gov For the synthesis of a dipeptide like Cys-Met, where cysteine is the N-terminal residue, a hypothetical ribosomal pathway would involve the synthesis of a Met-Cys nascent peptide, followed by the specific cleavage of the initiator methionine. The specificity of MAPs is determined by the size of the side chain of the residue at the P1' position (the second amino acid). Cysteine, along with other small residues like glycine (B1666218), alanine, serine, threonine, proline, and valine, has a radius of gyration that allows for the efficient removal of the N-terminal methionine. nih.gov

In prokaryotic systems, the process involves an additional initial step where the formyl group from fMet is removed by peptide deformylase (PDF) before MAP can act on the methionine residue. nih.gov Oxidation of the initiator methionine has been shown to inhibit both deformylation by PDF and cleavage by MAP, highlighting the importance of the cellular redox environment in this process. pnas.org Thus, the ribosomal synthesis of a mature Cys-Met dipeptide is contingent on the successful and sequential action of these processing enzymes.

Non-Ribosomal Peptide Synthetases (NRPS) and Their Role in Dipeptide Formation

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides, often with complex structures and modifications, independently of messenger RNA. nih.govuzh.chwikipedia.org These enzymatic assembly lines are organized into modules, with each module responsible for the incorporation of a single amino acid. nih.govuzh.chnih.gov

A minimal NRPS module is composed of three core domains:

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate. nih.govnih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm. nih.govnih.gov

Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. nih.govuzh.ch

The synthesis of N-L-Cysteinyl-L-Methionine via an NRPS would require a two-module system. The first module would select and activate cysteine, and the second module would select and activate methionine. The C domain of the second module would then catalyze the formation of the peptide bond. The final dipeptide would be released from the NRPS by a terminal Thioesterase (TE) domain, which can act as either a hydrolase or a cyclase. nih.govnih.gov An example of an NRPS that incorporates cysteine is the ACV synthetase, which is involved in penicillin biosynthesis and has a module dedicated to activating and thioesterifying L-Cys. nih.gov The specificity of the A domain for its cognate amino acid is a critical determinant of the final peptide sequence. nih.gov

Enzymatic Approaches for N-L-Cysteinyl-L-Methionine Ligation

Enzymatic ligation offers a powerful alternative to purely chemical methods for peptide synthesis, often providing high specificity and mild reaction conditions. Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize them under specific conditions.

Papain, a cysteine protease, has been shown to catalyze the oligomerization of various amino acids, including methionine. walshmedicalmedia.commdpi.com The catalytic activity of papain relies on a cysteine residue at its active site, and the presence of a reducing agent, often free L-cysteine, is necessary to maintain this residue in its active, reduced state. walshmedicalmedia.com While not a direct synthesis of Cys-Met, this demonstrates the potential of papain to form peptide bonds involving methionine. The enzyme's specificity is influenced by the amino acid residues at the P1 and P1' positions relative to the scissile bond.

Subtilisin, a serine protease, is another enzyme that has been explored for peptide synthesis. It can efficiently catalyze the formation of amino acid and peptide esters, which can then be used in a subsequent enzymatic ligation step to form a peptide bond. nih.gov This two-step strategy allows for the controlled synthesis of specific peptide sequences. The catalytic efficiency of subtilisin can be affected by the oxidation of a methionine residue in its active site, a challenge that has been addressed through site-directed mutagenesis. nih.gov

These enzymatic approaches offer a chemo- and regioselective means of synthesizing dipeptides like Cys-Met, avoiding the need for extensive protecting group strategies often required in chemical synthesis.

Advanced Chemical Synthesis Methodologies for N-L-Cysteinyl-L-Methionine

The chemical synthesis of peptides has been refined over decades, with solid-phase and solution-phase methods being the two primary approaches. The synthesis of a dipeptide containing both cysteine and methionine requires careful consideration of protecting group strategies and potential side reactions.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Cys-Met Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. rsc.org This allows for easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com The two main strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, which differ in the Nα-protecting group and the side-chain protecting groups used. peptide.comwikipedia.org

For the synthesis of N-L-Cysteinyl-L-Methionine, methionine would typically be the first amino acid attached to the resin. The thioether side chain of methionine is generally left unprotected in Fmoc-based SPPS. biotage.com However, it is susceptible to oxidation to methionine sulfoxide (B87167), particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). biotage.comiris-biotech.de To mitigate this, scavengers are often added to the cleavage cocktail. nih.govresearchgate.net

The sulfhydryl group of cysteine is highly reactive and requires protection throughout the synthesis. Common protecting groups for the cysteine thiol include:

Trityl (Trt): This is a widely used acid-labile protecting group that is cleaved by TFA during the final deprotection step.

Acetamidomethyl (Acm): This group is stable to TFA and requires specific conditions for its removal, such as treatment with iodine or mercury(II) acetate, allowing for selective deprotection and disulfide bond formation.

Table 1: Common Cysteine Protecting Groups in SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Notes |

| Trityl | Trt | Trifluoroacetic acid (TFA) | Commonly used in Fmoc/tBu strategy. |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate | Stable to TFA, allows for orthogonal deprotection. |

| 4-Methoxytrityl | Mmt | Dilute acid | More acid-labile than Trt. |

| Diphenylmethyl | Dpm | TFA | Offers different lability compared to Trt. |

A significant challenge in the SPPS of peptides with a C-terminal cysteine is the potential for side reactions such as racemization and the formation of 3-(1-piperidinyl)alanine via β-elimination. iris-biotech.deresearchgate.net S-alkylation of the cysteine thiol by carbocations generated during cleavage from certain resins is another potential side reaction. nih.govpeptide.com

Solution-Phase Synthetic Routes and Challenges for Dipeptide Formation

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale production. This approach involves the coupling of protected amino acids in a suitable solvent, followed by purification of the resulting dipeptide.

The synthesis of N-L-Cysteinyl-L-Methionine in solution requires the protection of the N-terminus of cysteine and the C-terminus of methionine, as well as the thiol group of cysteine. The choice of protecting groups must be orthogonal to allow for their selective removal. For instance, the N-terminus of cysteine could be protected with a Boc or Fmoc group, while the C-terminus of methionine could be an ester (e.g., methyl or benzyl ester). The cysteine thiol would require a protecting group as in SPPS.

Key challenges in the solution-phase synthesis of Cys-Met include:

Solubility: Protected amino acids and the resulting dipeptide can have limited solubility in common organic solvents, complicating the reaction and purification steps. nih.govresearchgate.net Peptides with hydrophobic residues can be particularly prone to aggregation. nih.gov

Racemization: The activation of the carboxylic acid of the N-protected cysteine for coupling can lead to racemization, especially if inappropriate coupling reagents or reaction conditions are used.

Side Reactions: Similar to SPPS, the methionine side chain is susceptible to oxidation, and the cysteine thiol can undergo side reactions if not properly protected. The formation of diketopiperazine from the dipeptide can also be a competing reaction. peptide.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent | Abbreviation | Description |

| Dicyclohexylcarbodiimide | DCC | A classic carbodiimide coupling reagent. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based coupling reagent. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An aminium-based coupling reagent known for its high efficiency. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide. |

The successful solution-phase synthesis of N-L-Cysteinyl-L-Methionine hinges on a carefully designed strategy that balances reactivity, protection, and purification to achieve a high yield of the desired dipeptide with minimal side products.

Native Chemical Ligation (NCL) and its Adaptations for N-Terminal Cysteine and Methionine Analogues

Native Chemical Ligation (NCL) is a cornerstone method for the synthesis of large peptides and proteins, enabling the covalent condensation of two unprotected peptide segments. The process classically involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. The reaction proceeds in an aqueous buffer at a neutral pH.

The mechanism initiates with a chemoselective transthioesterification, where the thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the second peptide. This step is reversible and leads to the formation of a thioester-linked intermediate. This intermediate then undergoes a rapid and spontaneous intramolecular S,N-acyl shift, which results in the formation of a stable, native peptide bond at the ligation site. The reliability and mild conditions of NCL make it an invaluable tool for creating proteins that are difficult to isolate from natural sources.

A significant advantage of NCL is its high degree of regioselectivity; the ligation is specific to the N-terminal cysteine and the C-terminal thioester, even in the presence of internal cysteine residues. This specificity obviates the need for side-chain protection for other amino acids within the peptide fragments.

While the traditional NCL protocol requires an N-terminal cysteine, numerous adaptations have expanded its applicability. For ligation at sites other than cysteine, thiol-containing auxiliaries have been developed. These auxiliaries mimic the function of an N-terminal cysteine to facilitate the ligation reaction and can be subsequently removed. Furthermore, the cysteine residue at the ligation site can be desulfurized to an alanine residue, thereby broadening the range of potential ligation sites. Thiol analogues of other natural amino acids and selenocysteine derivatives have also been successfully employed, which can be converted to the native residue after ligation through desulfurization or deselenization reactions, respectively.

Stereochemical Control and Epimerization Considerations in Cys-Met Synthesis

Maintaining stereochemical integrity is paramount during peptide synthesis, as the biological activity of a peptide is intrinsically linked to its specific three-dimensional conformation. Epimerization, the change in configuration at one of several stereogenic centers, is a significant side reaction that can occur during the synthesis of peptides like N-L-Cysteinyl-L-Methionine, leading to diastereomeric impurities that are often difficult to separate from the desired product.

Racemization, a specific form of epimerization at the α-carbon of an amino acid residue, is a known risk during peptide bond formation. This process is particularly pronounced during the activation of the carboxylic acid group of an N-protected amino acid. The mechanism of racemization can proceed through two primary pathways: direct enolization via abstraction of the α-proton, or the formation of a 5(4H)-oxazolone intermediate. The formation of the oxazolone is especially favorable for N-acyl amino acids and is catalyzed by bases.

Several factors influence the extent of racemization during peptide synthesis. Amino acids with electron-withdrawing groups on their side chains are more susceptible. Cysteine and histidine are particularly prone to racemization during coupling reactions. The choice of coupling reagents, solvents, temperature, and bases also plays a crucial role. Stronger bases, such as N,N-diisopropylethylamine (DIEA), can increase the risk of racemization compared to weaker bases like N-methylmorpholine (NMM).

To suppress epimerization, several strategies are employed. The use of urethane-based protecting groups like Fmoc and Boc for the α-amino group generally helps to retain optical purity. Additionally, the inclusion of additives, often referred to as racemization suppressants, is a common practice. Reagents such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be added to the coupling reaction. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. For instance, the combination of diisopropylcarbodiimide (DIC) with Oxyma has been shown to be effective in minimizing racemization when coupling Fmoc-Cys(Trt)-OH.

Table 1: Factors Influencing Racemization in Peptide Synthesis and Mitigation Strategies

| Factor | Influence on Racemization | Mitigation Strategy |

|---|---|---|

| Amino Acid Residue | Cysteine and Histidine are highly susceptible. | Use of specialized protecting groups (e.g., Trityl for Cys side chain) and optimized coupling conditions. |

| Coupling Reagents | Some reagents can lead to higher rates of racemization. | Use of coupling reagents known for low racemization, often in combination with additives. |

| Additives | Can form less racemization-prone active ester intermediates. | Addition of HOBt, HOAt, or Oxyma to the reaction mixture. |

| Base | Stronger organic bases can promote racemization. | Use of weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine. |

| Protecting Group | N-acyl groups increase susceptibility compared to urethane groups. | Use of urethane-based protecting groups (Fmoc, Boc) for the α-amino group. |

| Temperature | Higher temperatures can increase the rate of racemization. | Performing coupling reactions at lower temperatures. |

Precursor Biochemistry: L-Cysteine and L-Methionine De Novo Synthesis and Metabolic Availability

Molecular Mechanisms of L-Cysteine Biosynthesis in Microorganisms and Plants

In most microorganisms and plants, the de novo biosynthesis of L-cysteine occurs through a conserved two-step enzymatic pathway that incorporates inorganic sulfur into an organic backbone derived from L-serine. nih.govmdpi.comencyclopedia.pub

The first step is the acetylation of the hydroxyl group of L-serine to form O-acetylserine (OAS). This reaction is catalyzed by the enzyme serine acetyltransferase (SAT), also known as CysE. nih.govmdpi.com SAT utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. This initial step is a key regulatory point in the pathway, as SAT activity is typically subject to feedback inhibition by the final product, L-cysteine. mdpi.comnih.gov

The second and final step involves the replacement of the acetyl group of OAS with a sulfide (B99878) group to yield L-cysteine. This sulfhydrylation reaction is catalyzed by O-acetylserine sulfhydrylase (OASS), also known as O-acetylserine (thiol) lyase or CysK/CysM. nih.gov The sulfur source for this reaction is typically hydrogen sulfide (H₂S), which is generated through the reductive assimilation of inorganic sulfate. encyclopedia.pub In some bacteria, an isoform of OASS, known as CysM, can also utilize thiosulfate as the sulfur donor. nih.gov

Molecular Mechanisms of L-Methionine Biosynthesis in Microorganisms and Plants

L-methionine is an essential sulfur-containing amino acid that is synthesized de novo in microorganisms and plants. nih.gov The biosynthetic pathway for methionine is part of the aspartate family of amino acids, which also includes lysine, threonine, and isoleucine. nih.govwikipedia.org The carbon backbone of methionine is derived from aspartic acid, while the sulfur atom originates from L-cysteine.

The synthesis of L-methionine can proceed via two main routes: the transsulfuration pathway and the direct sulfhydrylation pathway.

Transsulfuration Pathway: This is the primary pathway in many bacteria (like E. coli) and higher plants. wikipedia.orgslideshare.netnih.gov It involves the transfer of the sulfur atom from cysteine to a four-carbon backbone derived from homoserine.

Activation of Homoserine: The pathway begins with the activation of the terminal hydroxyl group of homoserine. In enteric bacteria, this is achieved by the transfer of a succinyl group from succinyl-CoA, catalyzed by homoserine O-transsuccinylase, to form O-succinylhomoserine. slideshare.netnih.govijpas.org In plants, the activation occurs through phosphorylation, catalyzed by homoserine kinase, to produce O-phosphohomoserine (OPH). nih.govnih.gov

Formation of Cystathionine (B15957): The activated homoserine derivative then reacts with L-cysteine to form the thioether intermediate, cystathionine. This γ-replacement reaction is catalyzed by cystathionine γ-synthase. nih.gov

Cleavage of Cystathionine: Cystathionine is subsequently cleaved by cystathionine β-lyase in an α,β-elimination reaction to produce homocysteine, pyruvate, and ammonia. nih.gov

Methylation of Homocysteine: The final step is the transfer of a methyl group to the thiol of homocysteine to form methionine. This reaction is catalyzed by methionine synthase. nih.gov The methyl donor is typically N⁵-methyl-tetrahydrofolate. nih.gov Plant and many microbial methionine synthases are cobalamin-independent, while the mammalian counterpart is cobalamin-dependent. nih.govmdpi.com

Direct Sulfhydrylation Pathway: Some bacteria, yeast, and fungi utilize an alternative pathway where sulfide is directly incorporated. slideshare.netnih.gov In this route, the activated homoserine intermediate (such as O-acetylhomoserine) reacts directly with hydrogen sulfide to form homocysteine, which is then methylated to methionine. wikipedia.orgnih.gov

Table 2: Key Enzymes in L-Cysteine and L-Methionine Biosynthesis

| Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| L-Cysteine Biosynthesis | Serine O-acetyltransferase | SAT / CysE | Catalyzes the formation of O-acetylserine from L-serine and acetyl-CoA. nih.govmdpi.com |

| O-acetylserine sulfhydrylase | OASS / CysK / CysM | Catalyzes the formation of L-cysteine from O-acetylserine and sulfide. nih.gov | |

| L-Methionine Biosynthesis (Transsulfuration) | Homoserine O-transsuccinylase | (Bacteria) Activates homoserine to O-succinylhomoserine. slideshare.netijpas.org | |

| Homoserine kinase | (Plants) Activates homoserine to O-phosphohomoserine. nih.gov | ||

| Cystathionine γ-synthase | CgS | Catalyzes the synthesis of cystathionine from O-phosphohomoserine and cysteine. nih.gov | |

| Cystathionine β-lyase | CbL | Cleaves cystathionine to produce homocysteine. nih.gov | |

| Methionine synthase | MS | Catalyzes the final methylation of homocysteine to form methionine. nih.gov |

Investigating the Metabolic Dynamics and Biological Fate of N L Cysteinyl L Methionine

Intracellular and Intercellular Metabolic Transformations of Cys-Met

The fate of Cys-Met is intrinsically linked to the metabolic pathways of L-cysteine and L-methionine following the hydrolytic cleavage of the peptide bond that links them. These amino acids are then transported into cells to participate in a variety of interconnected metabolic networks.

Integration within Broader Amino Acid and Sulfur Metabolism Networks

Upon hydrolysis of Cys-Met, L-cysteine and L-methionine are absorbed into the cellular amino acid pool and become key players in sulfur metabolism. The body must carefully manage sulfur balance, and these two amino acids are at the heart of this process. mdpi.comresearchgate.net Methionine, an essential amino acid, can serve as a precursor for cysteine synthesis in a process known as the transsulfuration pathway. nih.govstackexchange.com This pathway is a critical link between the metabolism of these two amino acids, ensuring a supply of cysteine for various biological functions, even when dietary intake is limited. researchgate.netnih.gov

The integration of these amino acids into the broader metabolic network is crucial for the synthesis of proteins, as well as other sulfur-containing compounds vital for cellular health. The sulfur atom from methionine can ultimately be incorporated into cysteine, which is then used to produce glutathione (B108866), taurine (B1682933), and other important molecules. nih.gov This network highlights the metabolic flexibility of the cell in utilizing sulfur from different sources to meet its physiological demands.

Interconversion Pathways Between N-L-Cysteinyl-L-Methionine and its Constituent Amino Acids

While the dipeptide Cys-Met is first cleaved into L-cysteine and L-methionine, the metabolic relationship between these two amino acids is defined by the transsulfuration pathway, which allows for their interconversion. wikipedia.org This pathway does not directly re-form the Cys-Met dipeptide but rather converts the carbon skeleton and sulfur components of one amino acid into the other.

The transsulfuration pathway consists of two main enzymatic steps:

Cystathionine (B15957) β-synthase (CBS) : This enzyme catalyzes the condensation of homocysteine (a demethylated derivative of methionine) with serine to form cystathionine. mdpi.comnih.gov

Cystathionine γ-lyase (CSE) : This enzyme then cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. nih.gov

Through this pathway, the sulfur atom from methionine is effectively transferred to a serine backbone to form cysteine. nih.govnih.gov This process is vital for synthesizing cysteine when it is not sufficiently available from the diet. The regulation of these enzymes is critical for maintaining homeostasis of sulfur-containing amino acids. mdpi.comnih.gov

| Enzyme | Abbreviation | Function | Cofactor | Regulation |

|---|---|---|---|---|

| Cystathionine β-synthase | CBS | Condenses homocysteine and serine to form cystathionine. nih.gov | Pyridoxal (B1214274) 5'-phosphate (PLP) | Allosterically activated by S-adenosylmethionine (SAM). mdpi.com |

| Cystathionine γ-lyase | CSE | Cleaves cystathionine to produce L-cysteine. nih.gov | Pyridoxal 5'-phosphate (PLP) | Primarily regulated at the transcriptional level. mdpi.com |

Participation in One-Carbon Metabolism Cycles

The methionine component of Cys-Met is a central figure in one-carbon metabolism. This metabolic network involves the transfer of one-carbon units (like methyl groups) from one molecule to another, a process essential for the synthesis of nucleotides, the regulation of gene expression, and the metabolism of various amino acids. nih.govcreative-proteomics.com

The key steps involving methionine in one-carbon metabolism are:

Activation of Methionine : Methionine is converted into S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). nih.govcreative-proteomics.com SAM is a high-energy compound and the primary methyl group donor in the body. creative-proteomics.combionity.com

Transmethylation : SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. nih.govnih.gov This process is fundamental to epigenetic regulation and the synthesis of many important compounds. wikipedia.org

Regeneration of Methionine : After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, thus completing the methionine cycle. nih.govproteopedia.org This step requires cofactors derived from folate (vitamin B9) and cobalamin (vitamin B12).

The methionine cycle is therefore intricately linked with the folate cycle, highlighting the interconnectedness of these crucial metabolic pathways. nih.govcreative-proteomics.com

Catabolic Pathways and Degradation Enzymology of N-L-Cysteinyl-L-Methionine

The degradation of Cys-Met begins with the enzymatic cleavage of its peptide bond, followed by the catabolism of the individual L-cysteine and L-methionine residues, including the enzymatic processing of their unique sulfur-containing side chains.

Specificity of Peptidases and Proteases Towards the Cys-Met Peptide Bond

The initial step in the metabolism of N-L-Cysteinyl-L-Methionine is the hydrolysis of the peptide bond between the cysteine and methionine residues. This reaction is catalyzed by enzymes known as peptidases or proteases. The specificity of these enzymes determines how efficiently the Cys-Met dipeptide is cleaved.

While specific studies on the hydrolysis of Cys-Met are limited, the cleavage specificity of many proteases is well-characterized. Proteases often recognize specific amino acid residues at or near the cleavage site. For the Cys-Met bond, the enzyme would recognize the C-terminal methionine residue (the P1' position in protease nomenclature).

| Protease/Enzyme | General Specificity | Relevance to Cys-Met Cleavage |

|---|---|---|

| Methionine Aminopeptidases (MetAPs) | Specifically cleave N-terminal methionine from nascent proteins. acs.org | While specialized for N-terminal Met, their specificity for methionine indicates a binding pocket that accommodates the methionine side chain. acs.orgbiorxiv.org |

| Chymotrypsin | Cleaves C-terminal to large hydrophobic residues (e.g., Phe, Trp, Tyr, and to a lesser extent, Met). | Likely to cleave peptides where methionine is the C-terminal residue of the recognition site. |

| Thermolysin | Cleaves N-terminal to hydrophobic residues (e.g., Leu, Phe, Val, Met). Studies have shown it hydrolyzes dipeptides containing S-methylcysteine, a related amino acid. nih.gov | Could potentially hydrolyze bonds involving methionine. |

| Cyanogen Bromide (CNBr) | A chemical reagent (not an enzyme) that specifically cleaves the peptide bond C-terminal to methionine residues. nih.gov | Used experimentally to specifically cleave proteins at methionine sites. nih.gov |

General dipeptidases present in the brush border of the intestine and within cells are also responsible for hydrolyzing dipeptides into free amino acids, ensuring their absorption and availability for metabolic processes.

Enzymatic Processing of Sulfur-Containing Side Chains in Cys-Met (e.g., Methionine Sulfoxide (B87167) Reductases, C-S Lyases)

Once L-cysteine and L-methionine are released, their sulfur-containing side chains are subject to further enzymatic processing. These pathways are crucial for both the degradation of these amino acids and for cellular protection against oxidative stress.

Methionine Side Chain Processing: The thioether side chain of methionine is relatively unreactive but can be oxidized, particularly by reactive oxygen species (ROS), to form methionine sulfoxide. rsc.orgd-nb.info This oxidation can damage proteins and impair their function.

Methionine Sulfoxide Reductases (MSRs) : This family of enzymes plays a critical antioxidant and repair role by catalyzing the reduction of methionine sulfoxide back to methionine. nih.govwikipedia.org There are two main types, MsrA and MsrB, which reduce the two different stereoisomers of methionine sulfoxide (Met-S-O and Met-R-O, respectively). nih.govmdpi.com This enzymatic system is crucial for maintaining protein integrity and protecting cells from oxidative damage. nih.govmdpi.com

Cysteine Side Chain Processing: The thiol group of cysteine is highly reactive and central to its various metabolic fates.

Cysteine Dioxygenase (CDO) : This enzyme initiates the primary catabolic pathway for cysteine by oxidizing the thiol group to form cysteine sulfinate. nih.govnih.gov This is a key regulatory step in cysteine degradation. researchgate.net

C-S Lyases (e.g., Cystathionine γ-lyase) : These enzymes can cleave the carbon-sulfur bond. Cystathionine γ-lyase (CSE), in addition to its role in the transsulfuration pathway, can also act as a C-S lyase to degrade cysteine, producing hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. nih.gov

The enzymatic processing of these sulfur-containing side chains is not only a means of catabolism but also a dynamic system for regulating cellular redox status and producing biologically active molecules.

Downstream Metabolic Consequences of Cys-Met Degradation

Upon enzymatic cleavage of the peptide bond in N-L-cysteinyl-L-methionine (Cys-Met), the constituent amino acids, L-cysteine and L-methionine, are released into the cellular pool. Their subsequent degradation follows well-established metabolic routes, contributing to a variety of essential physiological processes. The metabolic fate of these sulfur-containing amino acids is intricately regulated to maintain cellular homeostasis.

The degradation of the liberated L-cysteine can proceed through several major pathways. One significant route involves its conversion to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govkegg.jp Cysteine can be catabolized through desulfuration reactions, which release its sulfur atom. nih.gov This process can be catalyzed by enzymes like cystathionine β-synthase and cystathionine γ-lyase. nih.gov Another critical fate of cysteine is its role as a precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). researchgate.netpnas.org Additionally, cysteine can be oxidized by cysteine dioxygenase (CDO) to form cysteine sulfinate, a key intermediate in the pathway leading to the synthesis of taurine or its further oxidation to sulfate, which is ultimately excreted. researchgate.netnih.gov

The metabolic cascade for L-methionine begins with its activation to S-adenosylmethionine (SAM) through a reaction with ATP. kegg.jpyoutube.com SAM is a universal methyl group donor for numerous transmethylation reactions, which are vital for the synthesis of compounds like creatine, carnitine, and for the methylation of DNA and proteins. kegg.jpyoutube.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Homocysteine stands at a critical metabolic branchpoint. It can either be remethylated back to methionine, conserving the methionine pool, or it can be directed into the transsulfuration pathway to be irreversibly converted to cysteine. nih.govsmpdb.ca

| Initial Amino Acid | Metabolic Pathway | Key Intermediates/Products | Physiological Significance |

|---|---|---|---|

| L-Cysteine | Desulfuration/Transamination | Pyruvate | Energy metabolism (TCA Cycle) kegg.jp |

| L-Cysteine | Glutathione Synthesis | Glutathione (GSH) | Cellular antioxidant defense researchgate.netpnas.org |

| L-Cysteine | Oxidation | Cysteine sulfinate, Taurine, Sulfate | Osmoregulation, conjugation, sulfur excretion researchgate.netnih.gov |

| L-Methionine | Transmethylation | S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH) | Donation of methyl groups for biosynthesis and regulation kegg.jpyoutube.com |

| L-Methionine | (via Homocysteine) Remethylation | Methionine | Regeneration of the essential amino acid methionine |

| L-Methionine | (via Homocysteine) Transsulfuration | Cystathionine, Cysteine | De novo synthesis of cysteine smpdb.ca |

Transsulfuration and Reverse Transsulfuration Pathways in the Context of Cys-Met Dipeptide

The transsulfuration and reverse transsulfuration pathways represent a central hub in sulfur amino acid metabolism, connecting the metabolic fates of methionine and cysteine. The degradation of the Cys-Met dipeptide directly fuels these pathways by providing the necessary substrates.

In mammals, the primary route is the reverse transsulfuration pathway , which facilitates the de novo synthesis of cysteine from methionine. nih.govnih.gov This pathway is not a reversal of the forward pathway but a distinct set of reactions that transfers the sulfur atom from methionine to the carbon skeleton of serine to form cysteine. nih.govnih.gov The process begins with homocysteine, derived from methionine via the transmethylation cycle. researchgate.net The first committed step is the condensation of homocysteine with serine, catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme cystathionine β-synthase (CBS), to form cystathionine. nih.govnih.govnih.gov Subsequently, the enzyme cystathionine γ-lyase (CTH or CSE), also PLP-dependent, cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia. nih.govsmpdb.canih.gov This pathway is crucial for maintaining cysteine homeostasis, especially when dietary cysteine is limited, and it serves as the primary catabolic route for excess methionine. nih.govnih.gov The liberation of methionine from Cys-Met degradation provides a direct source of homocysteine to drive this pathway.

The forward transsulfuration pathway operates in organisms like bacteria and plants to synthesize methionine. wikipedia.org This pathway involves the conversion of cysteine into a sulfur donor. In this sequence, an activated homoserine ester reacts with cysteine to form cystathionine, a reaction catalyzed by cystathionine γ-synthase. wikipedia.org Cystathionine is then cleaved by cystathionine β-lyase to produce homocysteine, which can subsequently be methylated to form methionine. wikipedia.org The cysteine released from the breakdown of Cys-Met could potentially serve as a substrate for this pathway in organisms where it is operative.

| Pathway | Enzyme | Reaction Catalyzed | Cofactor | Significance in Mammals |

|---|---|---|---|---|

| Reverse Transsulfuration | Cystathionine β-synthase (CBS) | Homocysteine + Serine → Cystathionine + H₂O nih.gov | Pyridoxal 5'-phosphate (PLP), Heme nih.gov | First committed step in cysteine synthesis from methionine nih.gov |

| Reverse Transsulfuration | Cystathionine γ-lyase (CTH/CSE) | Cystathionine → L-Cysteine + α-ketobutyrate + NH₃ nih.gov | Pyridoxal 5'-phosphate (PLP) nih.gov | Final step in de novo cysteine synthesis nih.gov |

| Forward Transsulfuration | Cystathionine γ-synthase | Activated Homoserine + Cysteine → Cystathionine wikipedia.org | Pyridoxal 5'-phosphate (PLP) wikipedia.org | Not present; pathway for methionine synthesis in bacteria/plants wikipedia.org |

| Forward Transsulfuration | Cystathionine β-lyase | Cystathionine → Homocysteine + Pyruvate + NH₃ wikipedia.org | Pyridoxal 5'-phosphate (PLP) wikipedia.org | Not present; part of methionine synthesis in bacteria/plants wikipedia.org |

Functional Elucidation and Biological Significance of N L Cysteinyl L Methionine

Role as a Biochemical Precursor and Building Block

N-L-cysteinyl-L-methionine can be conceptually understood as a readily available source of L-cysteine and L-methionine, which are fundamental building blocks for protein synthesis and precursors to a vast array of biologically active molecules. The peptide bond linking these two amino acids can be hydrolyzed by cellular peptidases, releasing the individual amino acids to participate in their respective metabolic pathways.

The N-terminus of a protein plays a crucial role in determining its stability and function. The processing of this terminus and the subsequent recognition of specific N-terminal residues by the N-degron pathway are key regulatory mechanisms in protein turnover.

Proteins are often synthesized with an initiating methionine (Met) residue. nih.gov This initial methionine can be cleaved by methionine aminopeptidases (MetAPs), a process that is highly dependent on the nature of the second amino acid. nih.gov For proteins with a Met-Cys N-terminus, MetAPs can catalyze the removal of the N-terminal Met, exposing the cysteine (Cys) residue. nih.gov This exposed N-terminal cysteine can then become a substrate for the Cys/Arg branch of the N-degron pathway, a proteolytic system that targets proteins for degradation. nih.govnih.gov

The stability of a protein with an N-terminal cysteine is conditional. Under normoxic conditions, the N-terminal cysteine can be oxidized by plant cysteine oxidases (PCOs) in plants or by cysteamine (B1669678) (2-aminoethanethiol) dioxygenase (ADO) in mammals. nih.govnih.gov This oxidation is a critical step that marks the protein for arginylation by arginyl-tRNA-protein transferase (ATE1) and subsequent ubiquitination and degradation by the proteasome. researchgate.net This pathway serves as an oxygen-sensing mechanism, as the activity of PCOs and ADO is oxygen-dependent. nih.govnih.gov In hypoxic conditions, the degradation of these proteins is inhibited, allowing them to accumulate and mediate adaptive responses. nih.gov

While N-L-cysteinyl-L-methionine is not directly a substrate for this pathway, its degradation product, L-cysteine, is a key player. The dipeptide can thus be considered an indirect contributor to the pool of amino acids that can become part of the N-degron pathway substrate proteins.

| Pathway Component | Function | Implication for N-L-Cysteinyl-L-Methionine |

| Methionine Aminopeptidases (MetAPs) | Cleave the initiator methionine from nascent proteins. nih.gov | Can expose an N-terminal cysteine, a key residue in the N-degron pathway. nih.gov |

| Plant Cysteine Oxidases (PCOs) / Cysteamine Dioxygenase (ADO) | Catalyze the oxygen-dependent oxidation of N-terminal cysteine. nih.govnih.gov | This oxidation is a critical step for recognition by the N-degron pathway. nih.gov |

| Arginyl-tRNA-protein transferase (ATE1) | Adds an arginine residue to the oxidized N-terminal cysteine. researchgate.net | Arginylation marks the protein for ubiquitination. |

| Ubiquitin-Proteasome System | Degrades ubiquitinated proteins. nih.gov | The final step in the degradation of proteins targeted by the Cys/Arg N-degron pathway. |

Sulfur is an essential element for all living organisms, and its homeostasis is tightly regulated. Methionine and cysteine are the two primary sulfur-containing amino acids in mammals. nih.gov Methionine is an essential amino acid that must be obtained from the diet, while cysteine can be synthesized from methionine through the transsulfuration pathway. nih.govkegg.jp

N-L-cysteinyl-L-methionine, upon hydrolysis, releases both methionine and cysteine, directly contributing to the cellular pools of these amino acids. This dipeptide can be seen as an efficient vehicle for delivering sulfur to cells. The released cysteine can be utilized for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant, as well as other important sulfur-containing molecules like taurine (B1682933) and coenzyme A. mdpi.comresearchgate.net The methionine can be used for protein synthesis or converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell. nih.gov

| Sulfur-Containing Compound | Role in Sulfur Homeostasis |

| Methionine | Essential amino acid, precursor for SAM and cysteine. nih.govnih.gov |

| Cysteine | Synthesized from methionine, precursor for glutathione and other sulfur compounds. nih.govmdpi.com |

| Glutathione (GSH) | Major cellular antioxidant, involved in detoxification. nih.gov |

| S-Adenosylmethionine (SAM) | Universal methyl donor, involved in various metabolic pathways. nih.gov |

| Homocysteine | Intermediate in methionine metabolism and the transsulfuration pathway. nih.gov |

The constituent amino acids of N-L-cysteinyl-L-methionine are precursors to a wide range of biomolecules. Methionine, through its conversion to SAM, is essential for the synthesis of polyamines, creatine, and phospholipids. nih.gov Cysteine is a precursor to the antioxidant glutathione, taurine, and iron-sulfur clusters. mdpi.comresearchgate.net

The dipeptide itself, or modifications thereof, could potentially serve as a precursor for novel biomolecules. The presence of a reactive thiol group in the cysteine residue and a thioether in the methionine residue makes N-L-cysteinyl-L-methionine susceptible to various chemical modifications. Research has shown that cysteine-containing dipeptides can be synthesized by aminoacyl-tRNA synthetases, suggesting a potential for the cellular formation of such dipeptides. nih.gov

Furthermore, the chemical reactivity of the thiol group of cysteine allows for its participation in the synthesis of various sulfur-containing organic compounds. oup.com The potential for N-L-cysteinyl-L-methionine to be a substrate for enzymes involved in the synthesis of secondary metabolites or other specialized biomolecules is an area for future investigation.

Participation in Cellular Regulation and Signaling Networks

Beyond their roles as metabolic building blocks, L-cysteine and L-methionine are increasingly recognized as important signaling molecules that can influence a variety of cellular processes, including redox balance, nutrient sensing, and metabolic regulation.

The cellular redox environment is tightly controlled to maintain cellular function and prevent damage from reactive oxygen species (ROS). Both cysteine and methionine play crucial roles in this process.

Cysteine is a key component of the tripeptide glutathione (GSH), which is the most abundant non-protein thiol in cells and a major antioxidant. nih.gov The thiol group of the cysteine residue in GSH is responsible for its antioxidant activity, as it can be readily oxidized to a disulfide, thereby detoxifying ROS. nih.gov The availability of cysteine is often the rate-limiting step for GSH synthesis. nih.gov N-L-cysteinyl-L-methionine, by providing a direct source of cysteine, can therefore support the synthesis of GSH and contribute to the cellular antioxidant capacity.

Methionine residues in proteins are also susceptible to oxidation by ROS, forming methionine sulfoxide (B87167). nih.gov This oxidation can alter protein structure and function. However, this modification is often reversible through the action of methionine sulfoxide reductases (Msrs), which can repair the oxidized methionine residues. researchgate.net This cycle of oxidation and reduction of methionine residues is thought to play a role in antioxidant defense and redox signaling. nih.govresearchgate.net

The dipeptide N-L-cysteinyl-L-methionine, containing both a readily oxidizable thiol group and a thioether, can directly participate in redox reactions and contribute to the cellular redox buffering capacity.

| Redox-Active Molecule | Function in Redox Homeostasis |

| Cysteine | Precursor to glutathione; its thiol group is a potent antioxidant. nih.govnih.gov |

| Glutathione (GSH) | Major cellular antioxidant, detoxifies reactive oxygen species. nih.gov |

| Methionine | Can be oxidized to methionine sulfoxide, which can be repaired by Msrs, contributing to antioxidant defense. nih.govresearchgate.net |

| N-L-Cysteinyl-L-Methionine | Contains both a thiol and a thioether, potentially acting as a direct redox buffer. |

Cells have evolved sophisticated mechanisms to sense the availability of nutrients and adjust their metabolic activity accordingly. Amino acids, including methionine and cysteine, are important signaling molecules that can modulate key metabolic pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) pathways.

The mTOR pathway is a central regulator of cell growth and proliferation, and its activity is stimulated by amino acids. mit.edu Methionine, in particular, has been shown to activate mTORC1 signaling. mdpi.comnih.gov This activation can occur through various mechanisms, including the sensing of S-adenosylmethionine (SAM) by the protein SAMTOR. mit.edunih.gov

The AMPK pathway, on the other hand, is activated under conditions of energy stress and nutrient limitation, leading to the inhibition of anabolic processes and the activation of catabolic pathways. nih.gov Cysteine deprivation has been shown to activate AMPK, suggesting a role for this amino acid in cellular energy sensing. embopress.org

| Signaling Pathway | Role in Nutrient Sensing | Influence of Sulfur Amino Acids |

| mTOR (mechanistic Target of Rapamycin) | Central regulator of cell growth and proliferation, activated by nutrients. mit.edu | Methionine activates mTORC1 signaling, promoting protein synthesis and cell growth. mdpi.comnih.gov |

| AMPK (AMP-activated Protein Kinase) | Activated by energy stress and nutrient limitation, promotes catabolism. nih.gov | Cysteine deprivation can lead to the activation of AMPK. embopress.org |

Specific Biological Contexts and Organismal Roles

Microbial Physiology, Growth, and Interspecies Interactions (e.g., Quorum Sensing)

In microbial physiology, L-cysteine and L-methionine are indispensable for cellular integrity and growth. Bacteria have evolved complex biosynthetic and transport systems to acquire these amino acids. frontiersin.org Their metabolism is crucial for producing a variety of sulfur-containing compounds essential for life. researchgate.net For instance, in lactic acid bacteria (LAB) like Lactobacillus paracasei, 23 genes are involved in the biosynthesis and interconversion of cysteine and methionine, as well as in the S-adenosylmethionine recycling pathway. frontiersin.org

A pivotal role for methionine in microbial interspecies interactions is its function as a precursor for quorum sensing (QS) molecules. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Methionine is converted to S-adenosylmethionine (SAM), which is a universal methyl donor and a key substrate in the synthesis of several autoinducer molecules that mediate QS. The production of these signaling molecules can be influenced by methionine availability, thereby affecting bacterial behaviors such as biofilm formation, virulence, and antibiotic production. researchgate.net The metabolic load of producing high concentrations of L-cysteine can induce stress and lead to genetic instability in production strains like E. coli. nih.gov

Table 1: Quorum Sensing Precursors Derived from Methionine Metabolism

| Precursor Molecule | Derived From | Role in Quorum Sensing |

|---|---|---|

| S-adenosylmethionine (SAM) | L-methionine | Serves as a key substrate for the synthesis of various autoinducer signal molecules used in cell-to-cell communication. researchgate.net |

Roles in Plant Biochemistry and Developmental Processes

In plants, L-cysteine and L-methionine are at the crossroads of primary and secondary metabolism, playing critical roles in development and stress responses. nih.gov Methionine is an essential amino acid that is often found in low quantities in crop plants. frontiersin.org Both amino acids are synthesized by plants and are precursors to a multitude of vital compounds. samipubco.com

The biosynthesis of cysteine is a central point of regulation for primary sulfur metabolism in plants. nih.gov Methionine, in turn, is the direct precursor to S-adenosylmethionine (AdoMet), a molecule with diverse functions. AdoMet is the primary methyl-group donor for methylation reactions and is a critical intermediate in the biosynthesis of polyamines and the phytohormone ethylene (B1197577), which regulates numerous developmental processes such as fruit ripening, senescence, and leaf abscission. Cysteine is the rate-limiting precursor for the synthesis of glutathione, a major antioxidant that protects plant cells from oxidative damage. samipubco.com The interplay and balance between cysteine and methionine are crucial, as animals can synthesize cysteine from methionine, making the methionine content in plant-based feed a critical nutritional factor. nih.gov

Table 2: Key Plant Metabolites Derived from L-Cysteine and L-Methionine

| Amino Acid Precursor | Derived Metabolite | Biological Function in Plants |

|---|---|---|

| L-Methionine | S-adenosylmethionine (AdoMet) | Universal methyl donor; precursor for ethylene and polyamines. frontiersin.org |

| L-Methionine | Ethylene | Phytohormone regulating growth, development, and stress responses. |

| L-Methionine | Polyamines | Involved in cell division, differentiation, and stress tolerance. |

| L-Methionine | Glucosinolates | Sulfur-containing metabolites involved in defense. frontiersin.org |

| L-Cysteine | Glutathione | Major antioxidant, involved in detoxification and redox signaling. samipubco.com |

Implications in Non-Human Eukaryotic Cellular Systems

The roles of L-cysteine and L-methionine extend to various non-human eukaryotic systems, where they are fundamental to protein synthesis and cellular regulation. In all eukaryotes, methionine, carried by a specific initiator tRNA, is the starting amino acid for protein synthesis, although it is often removed from the final protein. nih.govwikipedia.org In bacteria, the derivative N-formylmethionine serves this initiating role and is also found in bacteria-derived organelles like mitochondria. wikipedia.orgnih.gov

Beyond protein initiation, these amino acids have specific regulatory functions. The sulfur atom in both methionine and cysteine is crucial for protein structure and function, contributing to stability and antioxidant defense. nih.gov Cysteine's ability to form disulfide bonds is vital for the tertiary and quaternary structure of many proteins. Methionine residues can act as antioxidants, protecting cells from oxidative stress. nih.gov The functional importance of these amino acids is highlighted in diverse eukaryotic organisms.

Table 3: Observed Roles of L-Cysteine and L-Methionine in Non-Human Eukaryotes

| Organism/Cell Type | Amino Acid | Observed Biological Role/Implication |

|---|---|---|

| General Eukaryotes & Archaea | L-Methionine | Initiates protein translation via the AUG start codon. nih.govwikipedia.org |

| Mitochondria (Eukaryotic organelle) | N-formylmethionine | Initiates protein synthesis, similar to bacteria. nih.gov |

Enzymatic Recognition and Molecular Interactions Involving N L Cysteinyl L Methionine

Enzyme-Substrate Specificity and Catalytic Mechanisms

The interaction of Cys-Met with enzymes is governed by the precise three-dimensional architecture of the enzyme's active site, which dictates substrate specificity and the subsequent catalytic mechanism.

The synthesis of dipeptides is a fundamental process in protein biosynthesis, catalyzed by enzymes such as aminoacyl-tRNA synthetases and ribosomes, or in specific pathways by non-ribosomal peptide synthetases. While the general principles of peptide bond formation are well-understood, the specific recognition of Cys-Met as a substrate for enzymatic synthesis is dictated by the unique chemical features of the cysteine and methionine residues.

Enzymes that synthesize or bind Cys-Met possess active sites with pockets that can accommodate the respective side chains. For instance, in an enzyme like γ-glutamylcysteine synthetase, which catalyzes the formation of a peptide bond involving cysteine, the binding site for cysteine is highly specific. nih.gov This specificity arises from a network of hydrogen bonds and electrostatic interactions that precisely orient the cysteine molecule for nucleophilic attack. nih.gov The crystal structure of such enzymes reveals that the cysteine-binding pocket is often inductively formed at the transition state, highlighting a dynamic recognition process. nih.gov

Similarly, the recognition of the methionine residue would involve a hydrophobic pocket to accommodate its thioether side chain. The flexibility of the methionine side chain allows it to adopt various conformations, which can be a determining factor in its interaction with the enzyme's active site. The structural basis for the recognition of dipeptides has been studied in peptide transporters, where the conformation of the dipeptide in solution is a key determinant of its bioactivity. nih.gov

Table 1: Key Structural Features in Enzyme Recognition of Cys and Met Residues

| Amino Acid | Key Side Chain Feature | Interacting Enzyme Residues/Features | References |

| L-Cysteine | Thiol group (-SH) | Hydrogen bond donors/acceptors, metal ions, residues forming a specific binding pocket. | nih.gov |

| L-Methionine | Thioether group (-S-CH₃), hydrophobic side chain | Hydrophobic pockets, aromatic residues for S-aromatic interactions. | nih.govresearchgate.net |

Substrate Profiling of Peptidases and Hydrolases Acting on Cys-Met

Peptidases and hydrolases are enzymes that catalyze the cleavage of peptide bonds. The specificity of these enzymes for the Cys-Met dipeptide can be determined through substrate profiling studies. Aminopeptidases, for example, cleave amino acids from the N-terminus of peptides. nih.govscbt.com The susceptibility of the Cys-Met bond to hydrolysis by a particular peptidase depends on the residues at the P1 and P1' positions (in this case, Cys and Met, respectively) and the nature of the enzyme's active site.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. nih.govpnas.orgnih.gov While its primary specificity is for proline at the P1 position, studies on its broader substrate specificity could provide insights into its potential activity on Cys-Met. The crystal structure of human DPP-IV reveals a well-defined hydrophobic S1 subsite, which could potentially accommodate the cysteine residue. nih.govnih.gov

The catalytic mechanism of cysteine peptidases often involves a catalytic triad (B1167595) composed of cysteine, histidine, and a third residue (often asparagine). The cysteine's thiol group acts as the nucleophile, attacking the carbonyl carbon of the peptide bond. researchgate.net The efficiency of this catalysis for a Cys-Met substrate would be influenced by how well the dipeptide fits into the active site and orients the scissile bond for cleavage.

Table 2: Examples of Peptidase Families and Their General Substrate Preferences

| Peptidase Family | General Catalytic Mechanism | Potential for Cys-Met Cleavage | References |

| Aminopeptidases | Metallo- or cysteine/serine protease mechanisms; cleaves N-terminal amino acid. | High, dependent on the specific enzyme's S1 and S1' pocket preferences. | nih.govscbt.com |

| Dipeptidyl Peptidases | Serine protease mechanism; cleaves N-terminal dipeptides. | Possible, but may be a non-preferred substrate compared to those with Pro or Ala at P1. | nih.govpnas.orgnih.gov |

| Cysteine Peptidases | Nucleophilic attack by a catalytic cysteine residue. | Dependent on the enzyme's overall substrate binding cleft. | researchgate.net |

Non-Catalytic Molecular Interactions and Modulatory Effects

Beyond direct enzymatic catalysis, the Cys-Met dipeptide can participate in non-catalytic molecular interactions that influence protein structure and function.

The side chains of cysteine and methionine can engage in various non-covalent interactions that contribute to the stability of protein structures. One of the notable interactions is the sulfur-aromatic (S-π) interaction, where the sulfur atom of methionine or cysteine interacts with the π-electron cloud of an aromatic residue like tyrosine, tryptophan, or phenylalanine. nih.govresearchgate.net These interactions are favorable by approximately 1–3 kcal/mol and are abundant in protein structures. nih.gov

The presence of a Cys-Met dipeptide within a protein sequence can facilitate the formation of such stabilizing motifs. researchgate.net The interaction between the methionine's sulfur and an aromatic ring is a recognized structural motif that can play a role in protein stability and protein-protein interactions. nih.gov For instance, the binding of lymphotoxin-α to its receptor involves a crucial methionine-aromatic interaction. nih.gov

The thiol group of the cysteine residue in the Cys-Met dipeptide can also form hydrogen bonds and, under oxidizing conditions, can form disulfide bonds with other cysteine residues, which are critical for the tertiary and quaternary structure of many proteins.

Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site (an allosteric site), leading to a conformational change that modulates the enzyme's activity. wikipedia.orglibretexts.orglibretexts.org Small molecules, including dipeptides, can act as allosteric regulators. acs.org

While specific examples of Cys-Met acting as an allosteric modulator are not extensively documented, the potential for such regulation exists. The binding of a dipeptide to an allosteric site can either enhance (allosteric activation) or inhibit (allosteric inhibition) the enzyme's catalytic function. wikipedia.orglibretexts.org This regulation is crucial for controlling metabolic pathways through feedback inhibition, where the end product of a pathway inhibits an early enzyme in that pathway. libretexts.org

The discovery of new allosteric sites is an active area of research, and it is plausible that Cys-Met or its derivatives could bind to such sites in certain enzymes, thereby influencing their activity. umass.edu The chemical properties of the Cys-Met dipeptide, including its size, charge distribution, and the presence of the reactive thiol group, would determine its affinity and specificity for any potential allosteric binding sites.

Stereochemical Purity and Racemization in Biological and Synthetic Contexts

The biological activity of peptides is highly dependent on their stereochemistry. In biological systems, proteins are composed almost exclusively of L-amino acids. The stereochemical purity of the Cys-Met dipeptide is therefore critical for its proper function.

Racemization, the conversion of an L-amino acid to a D-amino acid, can occur under certain conditions, particularly during chemical peptide synthesis. peptide.com Cysteine is known to be particularly prone to racemization during coupling reactions in solid-phase peptide synthesis. nih.govnih.govresearchgate.net This racemization can be influenced by the choice of base and coupling reagents. nih.gov The use of certain bases like N-methylmorpholine can lead to significant racemization of cysteine residues, which can be suppressed by using a bulkier base like 2,4,6-collidine. nih.gov

The thioether in the methionine side chain is susceptible to oxidation to a sulfoxide (B87167) during synthesis and cleavage from the resin. peptide.combiotage.com While this is not a racemization event, it does alter the chemical nature of the amino acid and can affect the peptide's properties.

Various analytical techniques are employed to determine the stereochemical purity of dipeptides. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) using chiral columns are common methods. nih.govcat-online.com These methods allow for the separation and quantification of diastereomers, providing a measure of the extent of racemization that may have occurred during synthesis or other processing steps. nih.govacs.org

Table 3: Factors Influencing Racemization of Cysteine During Peptide Synthesis

| Factor | Influence on Racemization | Mitigation Strategies | References |

| Base | Stronger, less sterically hindered bases can promote racemization. | Use of sterically hindered bases (e.g., 2,4,6-collidine). | nih.gov |

| Coupling Reagents | Certain activating agents can increase the risk of racemization. | Addition of racemization-suppressing additives (e.g., HOBt). | peptide.com |

| Protecting Groups | The type of protecting group on the cysteine thiol can have an effect. | Use of bulky protecting groups (e.g., trityl). | peptide.com |

Advanced Analytical Methodologies for N L Cysteinyl L Methionine Research and Quantification

State-of-the-Art Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry forms the cornerstone of modern peptide analysis, offering unparalleled capabilities for both separating complex mixtures and identifying individual components with high confidence.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a premier technique for the analysis of dipeptides like Cys-Met. This method combines the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by MS/MS. For dipeptides, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a water-acetonitrile gradient containing an acid like formic acid to improve chromatographic peak shape and ionization efficiency. nih.gov

In the quantitative analysis of Cys-Met, a stable isotope-labeled internal standard is often used to compensate for matrix effects and variations in instrument response. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In MRM, the precursor ion corresponding to the dipeptide is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). nih.gov This high specificity allows for accurate quantification even in complex biological matrices.

For qualitative analysis, high-resolution mass spectrometry (HRMS) is invaluable. It provides accurate mass measurements that can confirm the elemental composition of the Cys-Met dipeptide and help identify any modifications or derivatives.

Table 1: Illustrative HPLC-MS/MS Parameters for Dipeptide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 2.1 mm x 150 mm, 1.7 µm) | Separates the dipeptide from other sample components based on hydrophobicity. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and desired separation speed. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the peptide for MS detection. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. nih.gov |

| Precursor Ion (Q1) | m/z corresponding to [Cys-Met+H]+ | Selects the protonated molecular ion of the dipeptide. |

| Fragment Ion (Q3) | Specific product ion from Cys-Met fragmentation | Confirms the identity and allows for specific quantification. |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. youtube.comnih.gov For peptides like Cys-Met, cation-exchange chromatography is often used. phenomenex.com At a pH below its isoelectric point, the dipeptide will carry a net positive charge and bind to a negatively charged stationary phase (a cation exchanger). youtube.com Elution is then achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase, which disrupts the electrostatic interaction. youtube.comphenomenex.com IEC is a powerful technique for separating peptides from other charged molecules and can be used as a standalone method or as a first dimension of separation in more complex multi-dimensional chromatography setups. phenomenex.com

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for polar analytes like peptides. nih.govnih.gov Separation in CE is based on the differential migration of analytes in an electric field. The technique offers high efficiency and requires very small sample volumes. When coupled with mass spectrometry (CE-MS), it provides an excellent platform for dipeptide analysis, including the separation of structural isomers which can be challenging for HPLC. acs.org The choice of buffer pH is critical in CE as it determines the charge of the peptide and the magnitude of the electroosmotic flow. mdpi.com

Spectroscopic and Biophysical Methods for Structural and Interaction Studies

While chromatography and mass spectrometry excel at separation and identification, spectroscopic and biophysical methods are essential for delving into the three-dimensional structure and intermolecular interactions of N-L-Cysteinyl-L-Methionine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. For a dipeptide like Cys-Met, 1H NMR can provide detailed information about the local environment of each proton. beilstein-journals.org Through-bond (e.g., COSY) and through-space (e.g., NOESY) experiments can establish connectivity and proximity between atoms, respectively, allowing for a complete structural assignment and conformational analysis. nih.gov Chemical shift changes upon interaction with other molecules can be used to map binding sites and understand the nature of intermolecular interactions at an atomic level. nih.gov Furthermore, NMR is sensitive to the dynamic nature of molecules, providing insights into the flexibility and conformational equilibria of the Cys-Met dipeptide. capes.gov.br

Mass spectrometry is a key technology for identifying post-translational modifications (PTMs) and other chemical derivatives of peptides. aston.ac.uk The sulfur-containing side chains of both cysteine and methionine in the Cys-Met dipeptide are susceptible to various modifications. Cysteine's thiol group can undergo oxidation to form sulfenic, sulfinic, or sulfonic acids, or form disulfide bonds. nih.gov Methionine can be oxidized to methionine sulfoxide (B87167) or sulfone. aston.ac.uk

High-resolution mass spectrometry (HRMS) can detect the small mass shifts associated with these modifications. ucsf.edu For example, the oxidation of a single sulfur atom adds 15.9949 Da to the peptide's mass. Tandem mass spectrometry (MS/MS) is then used to pinpoint the exact location of the modification. The fragmentation pattern of the modified peptide will differ from the unmodified version, with fragment ions containing the modified residue showing a corresponding mass shift. nih.gov This allows for the unequivocal identification of the modification site. aston.ac.uk

Table 2: Common Modifications of Cys-Met and their Mass Shifts

| Modification | Affected Residue(s) | Mass Change (Da) | Analytical Significance |

|---|---|---|---|

| Oxidation (Sulfoxide) | Methionine, Cysteine | +15.9949 | Indicates oxidative stress; can be an artifact of sample preparation. aston.ac.uk |

| Oxidation (Sulfone) | Methionine, Cysteine | +31.9898 | A further oxidation state, indicating significant oxidative stress. nih.gov |

| Carbamidomethylation | Cysteine | +57.0215 | Common derivatization step to prevent disulfide bond formation. researchgate.net |

Rigorous Sample Preparation and Derivatization Protocols for Cys-Met Analysis

The accuracy and reliability of any analysis of N-L-Cysteinyl-L-Methionine are highly dependent on the sample preparation protocol. The primary challenge is the reactivity of the cysteine thiol group, which can readily oxidize or form disulfide bonds during sample handling. nih.gov

To prevent this, a reduction and alkylation step is often employed. The sample is first treated with a reducing agent, such as dithiothreitol (DTT), to break any existing disulfide bonds. youtube.com This is followed by alkylation with a reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM), which covalently modifies the free thiol group, rendering it stable and preventing re-oxidation. researchgate.netyoutube.com This process is crucial for obtaining accurate quantitative results.

Derivatization can also be used to improve the chromatographic properties or detection sensitivity of the dipeptide. For instance, derivatizing the primary amine groups with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can enhance sensitivity in fluorescence or MS detection. nih.gov In some cases, derivatization is necessary for analysis by gas chromatography.

Sample cleanup is another critical step to remove interfering substances like salts, detergents, and lipids, which can suppress ionization in MS or interfere with chromatographic separation. youtube.com Solid-phase extraction (SPE) using C18 cartridges is a common method for desalting and concentrating peptide samples prior to LC-MS analysis. wur.nl

Table 3: Overview of Compounds Mentioned

| Compound Name | |

|---|---|

| L-Methionine, N-L-cysteinyl- | |

| Acetonitrile | |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | |

| Dithiothreitol | |

| Formic Acid | |

| Iodoacetamide | |

| N-ethylmaleimide | |

| Cysteine |

Development of Biosensors for Sulfur Metabolites and Related Dipeptides

The precise and sensitive quantification of sulfur-containing metabolites and dipeptides is crucial for applications ranging from clinical diagnostics to food quality control. rug.nlresearchgate.net Traditional analytical methods often require extensive sample preparation and sophisticated instrumentation. rug.nl As a result, there is a growing interest in the development of biosensors, which offer a promising alternative by providing rapid, selective, and real-time detection of target analytes. nih.gov A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of the analyte. malvernpanalytical.com

Research has largely focused on developing biosensors for individual sulfur-containing amino acids, such as L-cysteine and L-methionine, which are the constituent parts of N-L-cysteinyl-L-methionine. mdpi.comnih.gov These developments lay the groundwork for creating more complex sensors capable of detecting specific dipeptides. The primary strategies involve electrochemical and optical transduction methods, leveraging various nanomaterials and biorecognition molecules to enhance sensitivity and selectivity. nih.govmdpi.com

Electrochemical Biosensors

Electrochemical sensors are a prominent tool for the analysis of sulfur-containing antioxidants. mdpi.comnih.gov They function by detecting changes in electrical properties (such as current or potential) that occur during the electrochemical oxidation or reduction of the analyte at a modified electrode surface. mdpi.com While sulfur-containing amino acids like L-cysteine and L-methionine are electroactive, their detection at traditional bare electrodes is often hindered by high overpotentials and low sensitivity. mdpi.comnih.gov To overcome these limitations, chemically modified electrodes incorporating various nanomaterials are widely used. mdpi.comnih.gov

Recognition and Transduction Strategies:

Nanomaterial-Based Modifications: A vast array of nanomaterials, including carbon nanotubes, graphene, and metal or metal oxide nanoparticles, are employed to modify electrode surfaces. mdpi.comnih.gov These materials offer large surface areas and excellent catalytic properties, facilitating the electrochemical reactions of sulfur compounds. For instance, the thiol group of L-cysteine can interact with copper oxide (Cu₂O) to form a Cu-S bond, altering the Cu₂O reduction peak current in a concentration-dependent manner. mdpi.com

Synergistic Effects: Combining different types of nanomaterials can lead to synergistic effects, resulting in improved analytical performance. mdpi.comnih.gov Sensors based on multi-modifier systems often exhibit wider linear dynamic ranges, lower limits of detection, and enhanced selectivity compared to those with single modifiers. mdpi.com This is particularly important for analysis in complex biological samples like human plasma or urine. mdpi.com

Peptide-Based Recognition: Peptides themselves can serve as recognition elements in biosensors. mdpi.comnih.gov Sulfur-containing residues like cysteine and methionine can be used to immobilize peptides onto gold electrode surfaces through self-assembly, creating a platform for detecting metal ions or other target molecules. mdpi.com This principle can be inverted to design sensors where the peptide itself is the target analyte.

Research Findings:

Numerous studies have reported the successful development of electrochemical biosensors for L-cysteine and L-methionine. The performance of these sensors varies significantly based on the modification strategy employed. Key performance metrics include the linear dynamic range and the limit of detection (LOD).

Table 1: Performance of Selected Electrochemical Biosensors for Sulfur Amino Acids

| Analyte | Electrode Modifier/Platform | Linear Dynamic Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| L-cysteine | Bismuth film on carbon fiber microelectrodes | Not specified | Not specified | myfoodresearch.com |

| L-cysteine | Cu₂O-based sensor | Not specified | Not specified | mdpi.com |

| L-methionine | 3D-printed polylactic acid/graphene electrodes | Not specified | Not specified | mdpi.com |

Optical Biosensors

Optical biosensors represent another major class of analytical devices, where the interaction between the analyte and the recognition element causes a change in an optical signal, such as fluorescence, absorbance, or reflectance. malvernpanalytical.com These sensors offer high sensitivity and are well-suited for various detection schemes. rsc.org

Recognition and Transduction Strategies:

Peptide Beacons: One innovative design is the "peptide beacon," which functions similarly to molecular beacons used for oligonucleotide detection. nih.gov This architecture consists of a recognition peptide labeled with a fluorophore and a quencher. In the absence of the target, the peptide is flexible, allowing the quencher to suppress the fluorescence. nih.gov Upon binding to its target, the peptide becomes rigid, separating the fluorophore and quencher and leading to a significant increase in fluorescence emission. nih.gov

Peptide-Based Plasmonic Sensors: Peptides with high affinity for specific targets can be used as biorecognition elements on plasmonic-based optical sensors. mdpi.com These platforms are highly sensitive to biomolecular interactions. For example, a cholesterol-binding peptide has been successfully used to develop a sensor for cholesterol, demonstrating the potential for using specific peptides to detect small molecules. mdpi.com This approach could be adapted for dipeptides by identifying peptide sequences with high affinity for N-L-cysteinyl-L-methionine.

Material-Specific Peptides: Research into peptides that exhibit high binding affinity for specific semiconductor materials opens up new routes for functionalizing sensor surfaces. spiedigitallibrary.org Understanding these peptide-surface interactions at a molecular level can enable the rational design of highly sensitive and specific biosensors. spiedigitallibrary.org

Whole-Cell Biosensors